Ono-1301

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

ONO-1301 est un nouvel agoniste de la prostacycline à action prolongée possédant une activité inhibitrice de la thromboxane synthétase. Il a été développé pour imiter les effets de la prostacycline, un composé connu pour ses propriétés vasodilatatrices, antiplaquettaires et bronchodilatatrices. Contrairement à la prostacycline, this compound ne possède pas de cycle à cinq chaînons ni d'alcool allylique dans sa structure moléculaire, ce qui le rend plus stable biologiquement et chimiquement .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : ONO-1301 est synthétisé par une série de réactions chimiques impliquant l'incorporation d'un groupement 3-pyridinyl et d'un groupement acide carboxylique. La préparation de microsphères de poly(lactide-co-glycolide) chargées en this compound implique la méthode d'émulsion huile-dans-eau/évaporation du solvant. Cette méthode assure une libération prolongée du composé sur une période d'environ trois semaines .

Méthodes de production industrielle : En milieu industriel, this compound est produit par polymérisation du composé avec de l'acide poly-lactique et glycolique. Le poids moléculaire du polymère, le rapport de l'acide lactique à l'acide glycolique et la taille des particules sont ajustés pour obtenir le profil de libération souhaité .

Analyse Des Réactions Chimiques

Types de réactions : ONO-1301 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Il agit comme un inducteur de cytokines et peut initier la réparation tissulaire dans une variété de maladies .

Réactifs et conditions communs : Les réactifs couramment utilisés dans les réactions impliquant this compound comprennent le tampon phosphate salin et l'éthanol. Les réactions sont généralement effectuées à pH physiologique et à température ambiante .

Principaux produits formés : Les principaux produits formés par les réactions impliquant this compound comprennent la prostaglandine I2 endogène et la prostaglandine E2. Ces produits jouent un rôle clé dans les effets thérapeutiques du composé .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique. Il a été démontré qu'il améliorait l'hypertension pulmonaire, la fibrose pulmonaire et l'infarctus du myocarde. De plus, this compound a démontré des effets neuroprotecteurs dans des modèles d'ischémie cérébrale et a été utilisé pour traiter les troubles de la vitesse de conduction nerveuse chez des rats diabétiques . Le composé est également prometteur pour le traitement de l'inflammation et de la fibrose hépatique dans des modèles murins de stéatose hépatique non alcoolique .

Mécanisme d'action

This compound exerce ses effets en se liant au récepteur de la prostaglandine I2, ce qui entraîne une augmentation des niveaux d'adénosine monophosphate cyclique (AMPc). Cette activation entraîne la régulation à la hausse du facteur de croissance des hépatocytes et du facteur de croissance de l'endothélium vasculaire, qui contribuent à la réparation tissulaire et à l'angiogenèse . Le composé inhibe également la thromboxane synthétase, réduisant ainsi la production de thromboxane A2 et exerçant ainsi des effets antiplaquettaires .

Applications De Recherche Scientifique

Cardiovascular Applications

ONO-1301 has shown promise in treating ischemic heart diseases and improving cardiac function. Its ability to induce angiogenesis and enhance myocardial blood flow makes it a candidate for therapies aimed at myocardial infarction and heart failure.

Case Study: Myocardial Infarction

A study demonstrated that this compound administration significantly improved survival rates and left ventricular function in animal models following myocardial infarction. The drug was found to upregulate endogenous growth factors such as vascular endothelial growth factor (VEGF) and hepatocyte growth factor (HGF), which are crucial for angiogenesis and tissue repair .

| Parameter | Control Group | This compound Group | Statistical Significance |

|---|---|---|---|

| Survival Rate (%) | 60 | 85 | p < 0.01 |

| Left Ventricular Ejection Fraction (%) | 40 | 55 | p < 0.05 |

| Capillary Density (capillaries/mm²) | 5 | 10 | p < 0.01 |

Hepatic Applications

This compound has been investigated for its effects on liver diseases, particularly non-alcoholic steatohepatitis (NASH). Its multifaceted action includes anti-inflammatory and antifibrotic properties.

Case Study: Non-Alcoholic Steatohepatitis

In a mouse model of NASH, this compound treatment resulted in significant reductions in liver inflammation and fibrosis. The compound suppressed the activation of hepatic stellate cells and decreased inflammatory responses in macrophages, highlighting its potential as a therapeutic agent for liver diseases .

| Parameter | Control Group | This compound Group | Statistical Significance |

|---|---|---|---|

| Liver Fibrosis Score | 3.5 | 1.5 | p < 0.01 |

| Inflammatory Cell Count | 200 | 80 | p < 0.05 |

Neurological Applications

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS).

Case Study: Amyotrophic Lateral Sclerosis

In an ALS mouse model, this compound was shown to alleviate hypoxic stress in spinal cords, leading to improved motor neuron survival and function. The treatment resulted in increased ATP production and reduced neurodegeneration, suggesting a dual action on both metabolic support and neuroprotection .

| Parameter | Control Group | This compound Group | Statistical Significance |

|---|---|---|---|

| Motor Neuron Survival (%) | 50 | 75 | p < 0.01 |

| ATP Concentration (nmol/mg protein) | 10 | 20 | p < 0.05 |

Mécanisme D'action

ONO-1301 exerts its effects by binding to the prostaglandin I2 receptor, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in the upregulation of hepatocyte growth factor and vascular endothelial growth factor, which contribute to tissue repair and angiogenesis . The compound also inhibits thromboxane synthase, reducing the production of thromboxane A2 and thereby exerting antiplatelet effects .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à ONO-1301 comprennent d'autres agonistes de la prostacycline tels que le béraprost sodique et l'iloprost. Ces composés imitent également les effets de la prostacycline mais diffèrent par leur structure moléculaire et leur stabilité .

Unicité : this compound est unique par sa nature à action prolongée et sa capacité à inhiber la thromboxane synthétase. Contrairement aux autres agonistes de la prostacycline, this compound ne possède pas de cycle à cinq chaînons ni d'alcool allylique, ce qui le rend plus stable et plus efficace dans diverses applications thérapeutiques .

Activité Biologique

ONO-1301 is a synthetic prostacyclin analog that has garnered attention due to its unique pharmacological properties and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Overview of this compound

This compound functions primarily as an agonist for the prostacyclin IP receptor while also exhibiting thromboxane A2 synthase inhibitory activity. Its distinctive chemical structure allows for prolonged stability and activity in vivo compared to traditional prostacyclin analogs, which are often rapidly metabolized. This stability is attributed to its lack of typical prostanoid structures that are susceptible to enzymatic degradation .

The biological activity of this compound can be summarized through several key mechanisms:

- IP Receptor Activation : this compound activates the IP receptor across various cell types, including fibroblasts, vascular smooth muscle cells, and endothelial cells. This activation leads to the upregulation of critical factors such as Vascular Endothelial Growth Factor (VEGF), Hepatocyte Growth Factor (HGF), and Stromal-Derived Factor 1 (SDF-1) which are essential for angiogenesis and tissue repair .

- Cyclic AMP Elevation : The compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), which is a secondary messenger involved in numerous cellular processes, including vasodilation and inhibition of platelet aggregation .

- Pro-Angiogenic Properties : this compound has been shown to enhance tube formation in human umbilical vein endothelial cells (HUVECs) when co-cultured with fibroblasts, indicating its potential role in promoting angiogenesis .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly enhance the migration of bone marrow-derived cells through the release of SDF-1 from stimulated fibroblasts. This suggests a potential application in regenerative medicine and wound healing .

In Vivo Studies

A notable study involved the administration of this compound in a mouse model of amyotrophic lateral sclerosis (ALS). The results indicated significant improvements in motor function and motor neuron survival. Specifically, treated mice showed increased body weight and enhanced motor performance on rotarod tests compared to controls. Histological analyses revealed increased survival of motor neurons in the spinal cord, suggesting that this compound alleviates neurodegeneration by mitigating hypoxic stress .

Table: Summary of Biological Effects of this compound

| Biological Activity | Observations |

|---|---|

| IP Receptor Activation | Upregulates VEGF, HGF, SDF-1 |

| cAMP Elevation | Induces vasodilation and inhibits platelet aggregation |

| Angiogenesis | Enhances tube formation in HUVECs |

| Neuroprotection | Improves motor function and neuron survival in ALS mice |

| Liver Protection | Ameliorates liver damage and fibrosis progression |

Case Study 1: ALS Mouse Model

In a controlled study involving mSOD1 G93A mice, this compound was administered to assess its impact on motor function and neurodegeneration. The findings indicated that treatment improved motor performance significantly at late stages of disease progression. Additionally, there was a notable increase in ATP concentration within the spinal cord, suggesting enhanced mitochondrial function and blood supply .

Case Study 2: Liver Fibrosis

Another investigation focused on the effects of this compound on liver inflammation and fibrosis using a NASH mouse model. Results showed that this compound effectively reduced liver damage, inhibited fibrosis progression, and suppressed tumor occurrence. These effects were linked to modulation of macrophage activity and hepatic stellate cell behavior .

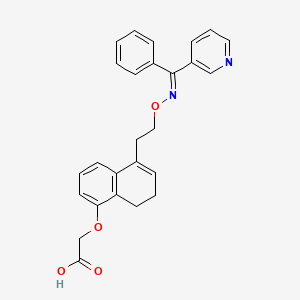

Propriétés

Formule moléculaire |

C26H24N2O4 |

|---|---|

Poids moléculaire |

428.5 g/mol |

Nom IUPAC |

2-[[5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid |

InChI |

InChI=1S/C26H24N2O4/c29-25(30)18-31-24-13-5-11-22-19(9-4-12-23(22)24)14-16-32-28-26(20-7-2-1-3-8-20)21-10-6-15-27-17-21/h1-3,5-11,13,15,17H,4,12,14,16,18H2,(H,29,30)/b28-26+ |

Clé InChI |

WBBLIRPKRKYMTD-BYCLXTJYSA-N |

SMILES isomérique |

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCO/N=C(\C3=CC=CC=C3)/C4=CN=CC=C4 |

SMILES canonique |

C1CC2=C(C=CC=C2OCC(=O)O)C(=C1)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4 |

Synonymes |

(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid ONO 1301 ONO-1301 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.